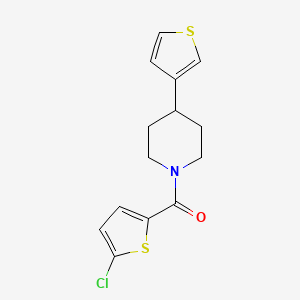

1-(5-chlorothiophene-2-carbonyl)-4-(thiophen-3-yl)piperidine

Description

Properties

IUPAC Name |

(5-chlorothiophen-2-yl)-(4-thiophen-3-ylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNOS2/c15-13-2-1-12(19-13)14(17)16-6-3-10(4-7-16)11-5-8-18-9-11/h1-2,5,8-10H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNCZMSXIHQBPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)C(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Piperidine Core

Compound A : N-(5-Amino-3-(4-chlorophenyl)-4-cyano-2,3-dihydrothiophene-2-carbonyl)piperidine-1-carboxamide ()

- Key Features: A dihydrothiophene ring fused with a cyano group and 4-chlorophenyl substituent.

- Comparison: The dihydrothiophene in Compound A introduces ring strain and reduced aromaticity compared to the fully conjugated thiophene rings in the target compound. In contrast, the target’s 5-chloro substituent on thiophene likely improves lipophilicity and metabolic stability .

Compound B : 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one ()

- Key Features : Trimethoxyphenyl groups at positions 2 and 6, with a chloroacetyl group at position 1.

- The target compound’s 1,4-thiophene substitution allows for a more linear π-system, favoring π-π stacking interactions. The chloroacetyl group in Compound B is more reactive than the target’s thiophene carbonyl, which may influence stability and binding kinetics .

Compound C : 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one ()

- Key Features : Pyrazole-based carbonyl substituent at position 1.

- Comparison : The pyrazole ring in Compound C introduces hydrogen-bonding capability via its nitrogen atoms, absent in the target’s thiophene. The electron-withdrawing fluorine and chlorine substituents in Compound C may modulate electronic effects differently than the target’s 5-chlorothiophene, impacting receptor affinity .

Histamine H3 Antagonists ()

- Patent EP 1 948 661 B1 describes 4-(heterocyclylalkoxy)phenyl-substituted piperidines as histamine H3 antagonists.

- Comparison : The target compound’s thiophene substituents lack the alkoxy linker found in these analogs, which may reduce flexibility but enhance direct receptor engagement through sulfur-mediated interactions. Thiophene’s smaller size compared to phenyl-heterocycle hybrids could improve blood-brain barrier penetration .

Fentanyl Analogs ()

- Methyl-substituted fentanyls exhibit potent opioid activity via 1,4-phenethyl-piperidine substitution.

- Comparison : Replacing phenethyl groups with thiophene motifs in the target compound likely shifts activity away from opioid receptors. The thiophene’s lower electron density compared to phenyl may alter metabolic pathways, reducing the risk of toxic metabolite formation .

Crystallographic and Structural Insights

- Software Tools : Structural analysis of similar piperidine derivatives (e.g., Compound B) relies on X-ray crystallography using SHELX and WinGX for refinement and visualization ().

- Key Observations: Piperidine rings in thiophene-substituted compounds (e.g., the target) often adopt chair conformations, with substituents dictating equatorial or axial orientations. Chlorine atoms (as in the target’s 5-chlorothiophene) contribute to crystal packing via halogen bonding, a feature absent in non-halogenated analogs .

Data Table: Structural and Functional Comparison

Q & A

Advanced Question

- Degradation studies : Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS/MS over 24 hours .

- Thermal stability : Use TGA/DSC to determine melting points and decomposition thresholds (>150°C typical for thiophene derivatives) .

- Light sensitivity : Expose to UV-Vis light (254 nm) and track photodegradation products by HPLC-DAD .

How can computational methods predict the binding affinity of this compound to biological targets?

Advanced Question

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). Validate with crystallographic data .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and residue-specific interactions .

- ADMET prediction : Employ SwissADME to estimate logP (target ~3.5), bioavailability, and CYP450 inhibition .

What are common pitfalls in interpreting cytotoxicity data for this compound?

Advanced Question

- False positives : Redox-active thiophenes may interfere with MTT assays. Confirm results with alternative assays (e.g., ATP luminescence) .

- Solvent toxicity : DMSO concentrations >0.1% can artifactually reduce cell viability. Use solvent controls .

- Off-target effects : Screen against non-cancerous cell lines (e.g., HEK293) to assess selectivity .

How can synthetic byproducts be identified and minimized during scale-up?

Advanced Question

- Byproduct profiling : Use GC-MS or HRMS to detect impurities (e.g., unreacted 5-chlorothiophene-2-carboxylic acid) .

- Process optimization : Switch from batch to flow chemistry for better heat/mass transfer, reducing side reactions .

- Catalyst recycling : Immobilize palladium catalysts on silica to enhance reusability and reduce metal contamination .

What are the best practices for storing this compound to ensure long-term stability?

Basic Question

- Storage conditions : Keep in amber vials at –20°C under argon to prevent oxidation and photodegradation .

- Solvent choice : Dissolve in anhydrous DMSO for biological assays; avoid aqueous buffers unless lyophilized .

- Purity checks : Reanalyze via ¹H NMR and HPLC every 6 months to detect decomposition .

How do crystallographic data inform the design of derivatives with improved potency?

Advanced Question

- Active-site mapping : Use X-ray structures (e.g., PDB 5L6D) to identify hydrogen-bonding residues (e.g., Arg120 in COX-2) for targeted derivatization .

- Torsion angle analysis : Adjust substituents on the piperidine ring to align with hydrophobic pockets in target proteins .

- Solvent-accessible surfaces : Modify thiophene substituents to enhance van der Waals interactions with nonpolar regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.